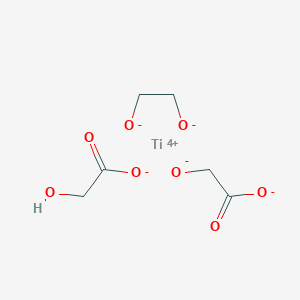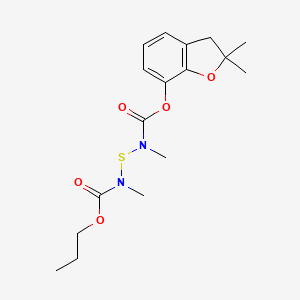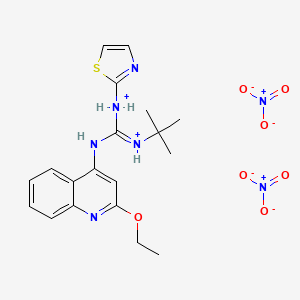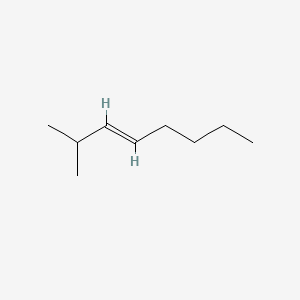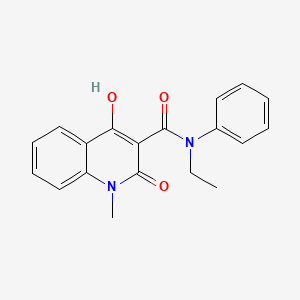
2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its azo group, which is responsible for its color properties, and its sulfonic acid group, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-methyl-4-((phenylsulfonyl)oxy)aniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-5-nitrobenzenesulfonic acid in an alkaline medium to form the azo compound.
Neutralization: The resulting azo compound is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
科学的研究の応用
2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy, helping in the visualization of biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants for textiles and plastics.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonic acid group enhances its solubility, allowing it to interact with different molecular targets. The exact mechanism of action depends on the specific application, but it often involves binding to specific proteins or nucleic acids, altering their function or structure.
類似化合物との比較
Similar Compounds
- 2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, sodium salt
- 2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, lithium salt
Uniqueness
The potassium salt variant is unique due to its specific solubility and stability properties, making it particularly suitable for certain industrial and research applications. Its ability to form stable complexes with various substrates sets it apart from other similar compounds.
特性
CAS番号 |
75627-29-1 |
|---|---|
分子式 |
C25H19KN4O8S2 |
分子量 |
606.7 g/mol |
IUPAC名 |
potassium;2-[4-[[4-(benzenesulfonyloxy)-3-methylphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C25H20N4O8S2.K/c1-17-15-20(11-14-24(17)37-39(35,36)22-5-3-2-4-6-22)28-27-19-9-7-18(8-10-19)26-23-13-12-21(29(30)31)16-25(23)38(32,33)34;/h2-16,26H,1H3,(H,32,33,34);/q;+1/p-1 |
InChIキー |
XDIWVBKEYVBFLN-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



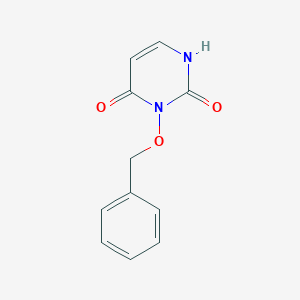
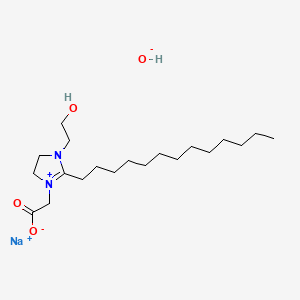
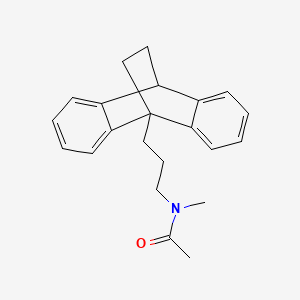
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)


